N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide
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Overview
Description
“N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide” is a complex organic compound. It has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The compound was synthesized with a yield of 58% . The synthesis process involved several steps, including the use of 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) .Molecular Structure Analysis
The molecular structure of the compound was confirmed by its physicochemical properties and spectroanalytical data . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The compound was synthesized through a series of chemical reactions . The crude product was separated by PE/EtOAc (1 : 1) column chromatography .Physical And Chemical Properties Analysis
The compound has specific physical and chemical properties. For example, it has a specific yield percentage, and its structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antimicrobial Activity
The synthesized derivatives of this compound have been evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species. Thiazole derivatives, like the one , have been known to inhibit bacterial lipid biosynthesis and exhibit antibacterial properties .
Anticancer Potential
Cancer remains a significant global health challenge. In the context of breast cancer, compounds d6 and d7 from this compound series were found to be the most active. They exhibited potent anticancer effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings highlight the potential of these derivatives for cancer treatment .
COX-1 Inhibition
Some derivatives of this compound were tested for COX-1 inhibitory activity. While their inhibitory effects were weaker compared to standard inhibitors (such as indomethacin and diclofenac), they still showed promise. Further investigations into their COX-1 inhibition mechanisms could be valuable .
Indole Derivatives and Plant Hormones
Indole derivatives, including this compound, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While this compound is not directly related to IAA, understanding its structural similarities and potential effects on plant systems could be intriguing .
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been shown to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been shown to inhibit the COX-1 enzyme, thereby affecting the inflammatory response .
Result of Action
Thiazole derivatives have been shown to have various effects, such as analgesic and anti-inflammatory activities . For example, some thiazole derivatives have been found to inhibit COX-1, leading to a reduction in inflammation .
properties
IUPAC Name |
N-ethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S2/c1-3-31(22-7-5-4-6-8-22)36(33,34)23-12-10-21(11-13-23)26(32)29-15-17-30(18-16-29)27-28-24-14-9-20(2)19-25(24)35-27/h4-14,19H,3,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBFZSAAQFTOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide |
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